N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-1-3-14(4-2-13)20-16(23)11-24-17-6-5-15(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKUFGWHDDRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazinyl and pyridinyl groups may facilitate binding to these targets, while the chlorophenyl group could enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyridazine-Based Sulfanyl Acetamides
Key Analogs :
2-{[6-(4-Chlorophenyl)Pyridazin-3-yl]Sulfanyl}-N-(4-Methyl-1,3-Thiazol-2-yl)Acetamide (G786-1275)
- Molecular Formula : C₁₆H₁₃ClN₄OS₂
- Structural Differences : Replaces the pyridin-4-yl group with a 4-chlorophenyl and substitutes the acetamide’s aryl group with a 4-methylthiazole.
- Significance : The thiazole group may enhance antimicrobial activity, as seen in related compounds .
N-(4-Chlorophenyl)-2-{[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Acetamide Structural Features: Contains a pyridine ring with cyano, trifluoromethyl, and 4-methylphenyl substituents. Impact: Electron-withdrawing groups (e.g., CF₃) likely increase metabolic stability compared to the target compound .
Table 1: Comparison of Pyridazine Derivatives
Physicochemical Properties
- Melting Points : Chlorophenyl-substituted analogs (e.g., Compound 15 in ) exhibit higher melting points (169–172°C) compared to methoxyphenyl derivatives (108–110°C for Compound 5h in ), suggesting halogenated groups improve crystallinity .
- Synthetic Yields : Compounds with pyrimidine cores (e.g., Compound I in ) achieve higher yields (97%) than pyridazine derivatives (50–69% in ), likely due to simpler reaction pathways .
Hydrogen Bonding and Crystallography
- Intramolecular Interactions: In diaminopyrimidine analogs (), intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, stabilizing folded conformations. The pyridazine analog’s pyridin-4-yl group may alter dihedral angles (e.g., 42.25° in Compound I vs. 59.70° in chlorophenyl-pyrimidine analogs), affecting packing efficiency .
- Crystal Packing : Layers in pyrimidine derivatives () are linked via N–H⋯O and C–H⋯O bonds, whereas pyridazine-based compounds () may adopt distinct packing modes due to larger ring systems.
Biological Activity
N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H13ClN4OS
- Molecular Weight : 356.83 g/mol
- CAS Number : 872987-92-3
The compound features a chlorophenyl group, a pyridazine moiety, and a sulfanyl acetamide structure, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural attributes allow it to bind effectively to these targets, potentially modulating various biological pathways.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the pyridazine ring often demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria. The exact antibacterial efficacy of this compound remains to be fully elucidated but is expected to be comparable based on structural analogies.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor for several key enzymes. For example, compounds with similar moieties have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of AChE is particularly relevant for therapeutic applications in treating neurodegenerative diseases.
Anticancer Potential
The anticancer activity of related compounds has been documented, with studies indicating that the presence of the pyridazine moiety can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells, making this compound a candidate for further anticancer drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1 | Moderate antibacterial activity | |
| 2 | Strong AChE inhibition | |
| 3 | Anticancer effects on A549 cell line |
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial properties of related compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The potential for this compound to exhibit similar or enhanced antibacterial properties warrants further investigation .
- Enzyme Inhibition Assays : Inhibition assays demonstrated that compounds with similar structures were effective against urease, with IC50 values indicating strong inhibitory potential. This suggests that this compound could possess significant enzyme inhibitory activity .
- Cytotoxicity Studies : Research on related thiazole derivatives showed promising anticancer activities against A549 and C6 tumor cell lines, highlighting the importance of structural features in enhancing cytotoxic effects .
Q & A
Q. Table 1: Crystallographic Data Comparison
| Parameter | Compound (I) | Analog (ARARUI) |
|---|---|---|
| Dihedral Angle (°) | 42.25 | 67.84 |
| Space Group | Pbca | P\overline{1} |
| Hydrogen Bonds (Å) | N5–H5···O1 (2.89) | N2–H2···N4 (2.94) |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 6 hr reflux | 92 | 95 |
| Ethanol, 8 hr reflux | 97 | 98 |
| Methanol/Ethyl Acetate | 95 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
